
PTC596
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Overview
Description
PTC596 is an orally active inhibitor of the polycomb ring finger oncogene BMI1 (B-cell-specific Moloney murine leukemia virus integration site 1), with potential antineoplastic activity. this compound targets BMI1 expressed by both tumor cells and cancer stem cells (CSCs), and induces hyper-phosphorylation of BMI1, leading to its degradation. This inhibits BMI1-mediated signal transduction pathways and results in a reduction of proliferation of BMI1-expressing tumor cells. BMI1, a key protein in the polycomb repressive complex 1 (PRC1), is overexpressed in certain tumor cell types, and plays a key role in CSC survival, proliferation and resistance to chemotherapeutics; its expression is associated with increased tumor aggressiveness and a poor prognosis.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of PTC596 in inducing apoptosis in cancer cells?
this compound inhibits BMI-1, a polycomb group protein critical for cancer stem cell survival, leading to destabilization of Mcl-1 via DUB3 downregulation. This triggers mitochondrial apoptosis by activating caspase-3 and PARP cleavage. Key assays to validate this mechanism include:
- Flow cytometry to quantify apoptosis rates (e.g., 50% apoptosis in Caki cells at 200 nM this compound) .
- Western blotting to measure PARP cleavage and caspase-3 activation (e.g., 70% reduction in full-length PARP in treated cells) .
- DEVDase activity assays to confirm caspase-3 enzymatic activation .
Q. Which preclinical models demonstrate this compound’s efficacy, and what parameters are critical for replication?
this compound reduces tumor volume by >60% in xenograft models (e.g., myeloma and pancreatic cancer) and extends survival in mice by 3× when combined with gemcitabine. Key parameters include:
- Dosing : Optimal efficacy at 7 mg/kg (human equivalent dose) administered twice weekly .
- Cell lines : Use high-BMI-1-expressing models (e.g., MOLM-13, MM.1S) for sensitivity validation .
- In vivo endpoints : Tumor volume measurements (caliper-based) and survival analysis over 4–6 weeks .
Advanced Research Questions
Q. How does this compound overcome contradictions in p53 dependency across cancer models?
While initial studies suggested p53 pathway involvement, this compound induces apoptosis in both p53 wild-type (e.g., OCI-AML3) and mutant cells (e.g., Shp53) with similar ED50 values (138–200 nM). This p53-independent mechanism is attributed to Mcl-1 destabilization and BCL-2 family protein downregulation .
- Methodological note : Validate p53 status using sequencing (e.g., Sanger) and correlate with apoptosis via Annexin V/PI staining .
Q. What experimental strategies optimize this compound combination therapies?
Synergy is observed with proteasome inhibitors (e.g., bortezomib) and microtubule-targeting agents (e.g., nab-paclitaxel) via complementary mechanisms:
- Sequential dosing : Pre-treat with this compound for 24 hours to downregulate Mcl-1 before adding gemcitabine, enhancing cytotoxicity by 40% .
- Dose titration : Use sub-IC50 concentrations (e.g., 30 nM this compound + 10 nM bortezomib) to avoid overlapping toxicities .
- In vivo validation : Monitor tumor regression in orthotopic pancreatic models using bioluminescence imaging .
Q. How can researchers address variability in this compound’s potency across cell lines?
Sensitivity correlates with baseline BMI-1 levels (R² = 0.82 in MCL models). To mitigate variability:
- Pre-screen : Quantify BMI-1 via qPCR or immunohistochemistry before treatment .
- Adjust dosing : Use IC50 values (range: 100–500 nM) derived from ATP-based viability assays (e.g., CellTiter-Glo) .
- Control for efflux pumps : Confirm this compound retention using fluorescent analogs in multidrug-resistant lines (e.g., RPMI8226) .
Q. Methodological Challenges & Data Analysis
Q. What statistical approaches resolve contradictions in apoptosis assays for this compound?
Discrepancies between Annexin V (early apoptosis) and DAPI nuclear fragmentation (late apoptosis) require:
- Time-course experiments : Sample at 24, 48, and 72 hours to capture dynamic effects .
- Multiparametric analysis : Combine flow cytometry with caspase-3 activation (e.g., FLICA probes) for staged apoptosis quantification .
Q. How should researchers design studies to evaluate this compound’s impact on cancer stem cells (CSCs)?
Use sphere-forming assays and ALDH+ population sorting to assess CSC depletion:
- In vitro : Treat primary AML cells with 200 nM this compound for 72 hours; observe >50% reduction in colony-forming units .
- In vivo : Limit dilution assays in NSG mice to quantify tumor-initiating cell frequency post-treatment .
Q. Clinical-Translational Considerations
Q. What preclinical data support the ongoing Phase I trials of this compound in glioblastoma and sarcoma?
- Pharmacokinetics : Oral bioavailability (>80%) and sustained plasma concentrations (>48 hours) enable weekly dosing .
- Safety profile : No severe hematologic toxicity in murine models at therapeutic doses .
- Biomarkers : Monitor BMI-1 mRNA (ddPCR) and Mcl-1 protein (ELISA) in patient serum for target engagement .
Properties
IUPAC Name |
Unknown |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PTC596; PTC-596; PTC 596. |
Origin of Product |
United States |
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